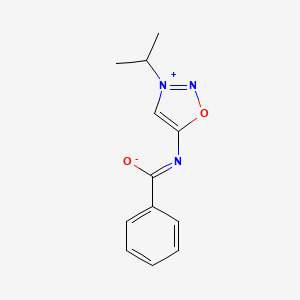

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt (5-BAMO) is an organic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 65°C. This compound has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential use in drug development, as a potential therapeutic agent, and for its ability to act as a chelating agent.

Wissenschaftliche Forschungsanwendungen

Reactivity and Structural Studies

Reactivity with Δ2-oxazolin-5-ones

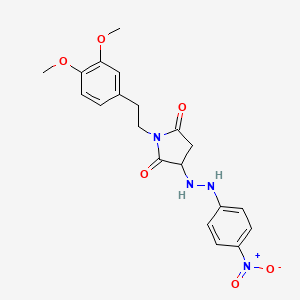

1,3,4-Oxadiazolium salts, closely related to the compound of interest, react with Δ2-oxazolin-5-ones to form N′-acylhydrazinomethylene-Δ2-oxazolin-5-ones and subsequently 1,5-disubstituted 4-acylamino-3-hydroxypyrazoles under acidic or alkaline conditions (Boyd & Dando, 1972).

Selective Synthesis and Nucleophilic Additions

The 1,2,4-oxadiazolium variants are prime targets for selective synthesis and nucleophilic additions, showcasing their potential in organic synthesis and structural modifications (Il’in et al., 2018).

Hydrazination and Recyclization Reactions

1,3,4-Oxadiazolium salts undergo hydrazination, leading to various recyclization products. This highlights their versatility in creating diverse heterocyclic structures (Fomenko & Shvaika, 1976).

Synthesis from Benzyl Cyanide

A study demonstrates the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole, a structurally similar compound, from benzyl cyanide, expanding the synthetic routes available for these compounds (Bohle & Perepichka, 2009).

Chemical Interactions and Transformations

Acylphosphonate Reactions

Dialkyl acylphosphonate reacts with thiadiazolium salts (related to oxadiazolium) to produce various acylidenethiadiazoline derivatives, showcasing potential reactivity pathways (Takamizawa et al., 1980).

Isoheterocyclic Rearrangements

3-benzoylamino-5-methyl-1,2,4-oxadiazole undergoes isoheterocyclic rearrangements, indicating its structural flexibility and the potential for creating diverse derivatives (Vivona et al., 1975).

Antioxidant Activity

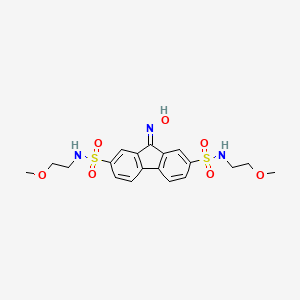

Some 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity. This signifies their potential application in medicinal chemistry (Bondock et al., 2016).

Steric Factors in Heterocyclic Rearrangements

Studies on 3-benzoyl-5-phenyl-1,2,4-oxadiazole provide insights into the steric factors influencing its rearrangements, crucial for understanding its reactivity and applications (Vivona et al., 1982).

Ionic Liquid Effects on Rearrangements

The impact of ionic liquids on the mononuclear rearrangement of heterocycles, including 1,2,4-oxadiazoles, is crucial for understanding solvent effects on these reactions (Allen et al., 2016).

Cyanamide Reactions

The reaction of cyanamide with oxadiazolium salts illustrates the diverse reactivity of these compounds, opening avenues for novel heterocyclic structures (Boyd & Dando, 1971).

Eigenschaften

IUPAC Name |

(Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGAXRNIDFSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/no-structure.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B2881224.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2881228.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2881229.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)